molecular formula C9H8F2N2 B7968419 1H-Benzimidazole, 2-(1,1-difluoroethyl)-

1H-Benzimidazole, 2-(1,1-difluoroethyl)-

Cat. No.: B7968419
M. Wt: 182.17 g/mol
InChI Key: XOVLRMBMMQWDAR-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(1,1-difluoroethyl)- is a heterocyclic compound that features a benzimidazole core substituted with a 1,1-difluoroethyl group at the 2-position. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(1,1-difluoroethyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by fluorination. One common method includes the reaction of o-phenylenediamine with 1,1-difluoroacetone under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-(1,1-difluoroethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole, 2-(1,1-difluoroethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(1,1-difluoroethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer therapy, it may induce apoptosis by disrupting cellular signaling pathways .

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without the difluoroethyl substitution.

    2-Methyl-1H-benzimidazole: A methyl group at the 2-position instead of a difluoroethyl group.

    2-Trifluoromethyl-1H-benzimidazole: A trifluoromethyl group at the 2-position.

Uniqueness: 1H-Benzimidazole, 2-(1,1-difluoroethyl)- is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s biological activity and selectivity compared to its analogs .

Properties

IUPAC Name

2-(1,1-difluoroethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c1-9(10,11)8-12-6-4-2-3-5-7(6)13-8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVLRMBMMQWDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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